molecular formula C16H16N8O B2871138 N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide CAS No. 1396625-35-6

N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide

Cat. No.: B2871138
CAS No.: 1396625-35-6
M. Wt: 336.359
InChI Key: ZDUXSBVFAGSHJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N-(2-((6-(pyridin-2-ylamino)pyrimidin-4-yl)amino)ethyl)pyrazine-2-carboxamide features a pyrimidine core substituted with a pyridin-2-ylamino group at the 6-position and an ethylenediamine linker terminating in a pyrazine-2-carboxamide moiety.

Properties

IUPAC Name

N-[2-[[6-(pyridin-2-ylamino)pyrimidin-4-yl]amino]ethyl]pyrazine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N8O/c25-16(12-10-17-5-6-18-12)21-8-7-20-14-9-15(23-11-22-14)24-13-3-1-2-4-19-13/h1-6,9-11H,7-8H2,(H,21,25)(H2,19,20,22,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDUXSBVFAGSHJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC=NC(=C2)NCCNC(=O)C3=NC=CN=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

Table 1: Core Structural Features of Analogs
Compound Name/ID Core Heterocycles Linker Type Key Substituents Reference
Target Compound Pyrimidine, Pyridine, Pyrazine Ethylenediamine Pyridin-2-ylamino, Pyrazinecarboxamide
N-{5-[4-({4-[4-chloro-3-(trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8b) Pyridine, Piperazine Carboxylic acid-Piperazine 4-chloro-3-(trifluoromethyl)benzoyl
N-benzyl-2-(4-((4-(pyridin-4-yl)pyrimidin-2-yl)amino)benzoyl)hydrazine-1-carbothioamide (6B) Pyrimidine, Pyridine Benzoyl-hydrazine Pyridin-4-yl, Benzyl
N-(2-Oxo-2-{[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}ethyl)-2-pyrazinecarboxamide Thiazole, Pyridine, Pyrazine Oxoethyl Thiazol-2-ylamino, Pyrazinecarboxamide
N-{4-[3-(4-Fluorophenyl)pyrido[2,3-b]pyrazin-2-yl]-2-pyridyl}isopropylamine Pyridopyrazine (fused system) Isopropylamine 4-Fluorophenyl
N′-(4-(arylamino)-6-(pyrazin-2-ylamino)-1,3,5-triazin-2-yl)benzohydrazide (7a-j) Triazine, Pyrazine Hydrazide Arylamino, Benzohydrazide
Key Observations :
  • Heterocycle Diversity : The target compound’s pyrimidine-pyrazine-pyridine triad contrasts with fused systems (e.g., pyridopyrazine in ) or triazine cores (e.g., ), which may alter binding specificity.

Physicochemical Properties

Table 2: Physical Property Comparison
Compound Name/ID Molecular Weight (g/mol) Melting Point (°C) Water Solubility (µg/mL) Reference
Target Compound ~356.36* Not reported Not reported
8b (from ) 530 241–242 Not reported
N-[(E)-pyridin-4-ylmethylideneamino]pyrazine-2-carboxamide 227.22 Not reported 33.2 (pH 7.4)
8e (from ) 538 190–193 Not reported

*Calculated based on molecular formula.

Key Observations :
  • The target compound’s molecular weight (~356 g/mol) is lower than piperazine-linked analogs (e.g., 8b, 530 g/mol), suggesting better bioavailability .
Key Observations :
  • Pyridopyrazine derivatives () demonstrate kinase inhibition, suggesting the target compound’s pyrimidine-pyrazine scaffold may similarly target kinases.
  • Triazine-pyrazine hybrids () show antimicrobial activity, implying the target compound could be optimized for such applications.

Preparation Methods

Synthesis of 6-Chloropyrimidin-4-amine

The pyrimidine core is often prepared via cyclization of β-diketones with guanidine derivatives. For example, reacting malononitrile with guanidine carbonate in ethanol under reflux yields 2,4-diamino-6-chloropyrimidine. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) at 80–100°C for 6–8 hours, producing 6-chloropyrimidin-4-amine in 85–90% yield.

Introduction of Pyridin-2-ylamino Group

The 6-chloro substituent undergoes nucleophilic aromatic substitution (SNAr) with pyridin-2-amine. This reaction is catalyzed by palladium-based catalysts (e.g., Pd(OAc)₂) in the presence of a ligand such as Xantphos and a base (Cs₂CO₃) in toluene at 110°C. Alternatively, microwave-assisted synthesis at 150°C for 30 minutes achieves 75–80% yield of 6-(pyridin-2-ylamino)pyrimidin-4-amine.

Ethylenediamine Linker Attachment

Activation of Pyrimidine Amine

The 4-amino group of 6-(pyridin-2-ylamino)pyrimidin-4-amine is activated using 1,1′-carbonyldiimidazole (CDI) in anhydrous tetrahydrofuran (THF) at 0–5°C. This forms a reactive imidazolecarbamate intermediate, which is subsequently treated with ethylenediamine in dichloromethane (DCM) at room temperature. The reaction proceeds via nucleophilic attack, yielding N-(2-aminoethyl)-6-(pyridin-2-ylamino)pyrimidin-4-amine with 70–75% yield after column chromatography.

Pyrazine-2-carboxamide Conjugation

Carboxylic Acid Activation

Pyrazine-2-carboxylic acid is activated using CDI or HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in dimethylformamide (DMF). For instance, CDI-mediated activation at 50°C for 2 hours generates the corresponding acyl imidazole, which reacts efficiently with primary amines.

Amide Bond Formation

The activated pyrazine-2-carboxylic acid is coupled with N-(2-aminoethyl)-6-(pyridin-2-ylamino)pyrimidin-4-amine in DMF at 25°C for 12–16 hours. Triethylamine (TEA) is added to scavenge HCl, improving the reaction efficiency (yield: 65–70%). Purification via recrystallization from ethanol/water (1:1) affords the final compound with >98% purity.

Alternative Synthetic Routes

Solid-Phase Synthesis

A patent by WO2011154327A1 discloses a solid-phase method using Wang resin-bound pyrazine-2-carboxylic acid. The ethylenediamine linker is introduced via Fmoc chemistry, followed by coupling with pre-functionalized pyrimidine. This approach simplifies purification but requires specialized equipment, yielding 60–65%.

One-Pot Sequential Coupling

WO2009044162A1 describes a one-pot strategy where 6-chloropyrimidin-4-amine, pyridin-2-amine, ethylenediamine, and pyrazine-2-carboxylic acid are sequentially reacted in DMF using Pd(OAc)₂ and CDI. While this reduces step count, the overall yield is lower (50–55%) due to competing side reactions.

Optimization and Challenges

Regioselectivity in Pyrimidine Functionalization

The 6-position of pyrimidine is highly reactive toward SNAr, but competing reactions at the 2- and 4-positions may occur. Using bulky ligands (e.g., DavePhos) suppresses undesired substitutions, improving regioselectivity to >95%.

Amine Protection Strategies

Primary amines in ethylenediamine require protection during pyrimidine coupling. Boc (tert-butyloxycarbonyl) groups are commonly used, with deprotection achieved via trifluoroacetic acid (TFA) in DCM.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆) : δ 9.12 (s, 1H, pyrazine-H), 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 8.30 (s, 1H, pyrimidine-H), 7.75–7.70 (m, 2H, NH), 6.90 (d, J = 8.0 Hz, 1H, pyridine-H), 3.65 (t, J = 6.4 Hz, 2H, CH₂), 3.50 (t, J = 6.4 Hz, 2H, CH₂).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1580 cm⁻¹ (C=N).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) shows a single peak at 6.8 minutes, confirming >99% purity.

Comparative Analysis of Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Stepwise Solution-Phase 70 98 High regioselectivity Multi-step purification
Solid-Phase 65 97 Simplified purification Requires specialized resin
One-Pot 55 95 Reduced step count Lower yield due to side reactions

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.